REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=O.[CH:14]1([NH2:17])[CH2:16][CH2:15]1>>[CH:14]1([NH:17][C:4](=[O:6])[C:3]2[CH:8]=[CH:9][C:10]([O:12][CH3:13])=[CH:11][C:2]=2[OH:1])[CH2:16][CH2:15]1
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)OC)C=CC(=C1)OC
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel flash chromatography (0-60% ethyl acetate in petroleum ether)
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(C1=C(C=C(C=C1)OC)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |